
4(3H)-Quinazolinone, 2-((2-(dimethylamino)ethyl)thio)-3-(4-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(3H)-Quinazolinone, 2-((2-(dimethylamino)ethyl)thio)-3-(4-methylphenyl)- is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with a dimethylaminoethylthio group and a methylphenyl group, making it a unique and interesting subject for research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 2-((2-(dimethylamino)ethyl)thio)-3-(4-methylphenyl)- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This can be achieved by reacting anthranilic acid with formamide under acidic conditions to form the quinazolinone ring.
Introduction of the Dimethylaminoethylthio Group: This step involves the nucleophilic substitution of a suitable leaving group (such as a halide) with 2-(dimethylamino)ethanethiol.
Attachment of the Methylphenyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
4(3H)-Quinazolinone, 2-((2-(dimethylamino)ethyl)thio)-3-(4-methylphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4(3H)-Quinazolinone, 2-((2-(dimethylamino)ethyl)thio)-3-(4-methylphenyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4(3H)-Quinazolinone, 2-((2-(dimethylamino)ethyl)thio)-3-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4(3H)-Quinazolinone: The parent compound without the dimethylaminoethylthio and methylphenyl groups.
2-(Dimethylamino)ethylthioquinazolinone: A similar compound with only the dimethylaminoethylthio group.
3-(4-Methylphenyl)quinazolinone: A similar compound with only the methylphenyl group.
Uniqueness
4(3H)-Quinazolinone, 2-((2-(dimethylamino)ethyl)thio)-3-(4-methylphenyl)- is unique due to the presence of both the dimethylaminoethylthio and methylphenyl groups, which may confer distinct biological activities and chemical properties compared to its analogs.
Eigenschaften
CAS-Nummer |
70933-79-8 |
|---|---|
Molekularformel |
C19H21N3OS |
Molekulargewicht |
339.5 g/mol |
IUPAC-Name |
2-[2-(dimethylamino)ethylsulfanyl]-3-(4-methylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C19H21N3OS/c1-14-8-10-15(11-9-14)22-18(23)16-6-4-5-7-17(16)20-19(22)24-13-12-21(2)3/h4-11H,12-13H2,1-3H3 |
InChI-Schlüssel |
OENKYCWHAUTGAF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


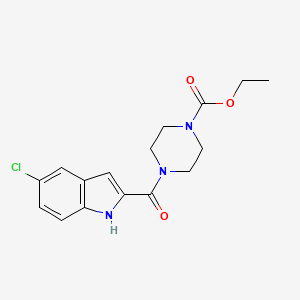
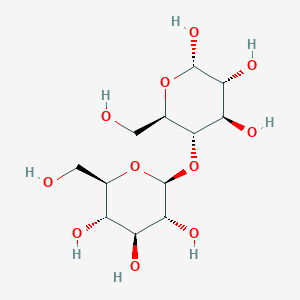
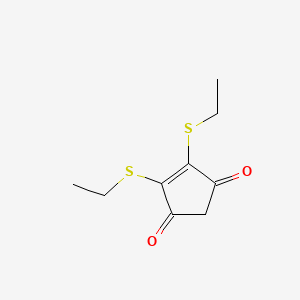

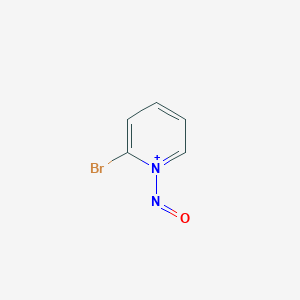
![(6S,8R,9S,10R,13S,14R,16R,17R)-6-fluoranyl-10,13,16-trimethyl-14,17-bis(oxidanyl)-17-(2-oxidanylethanoyl)-1,2,6,7,8,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14170166.png)


![2-Methyl-4-[4-methyl-3-(piperidin-1-ylmethyl)phenyl]phthalazin-1-one](/img/structure/B14170185.png)
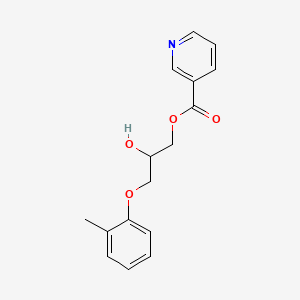
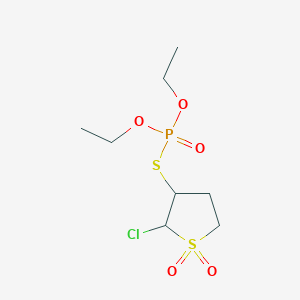
![1H-Pyrrolo[2,3-B]pyridine, 4-chloro-2-methyl-1-[(2-methylphenyl)sulfonyl]-](/img/structure/B14170201.png)

![7-Phenyltetrazolo[1,5-b][1,2,4]triazine](/img/structure/B14170232.png)
